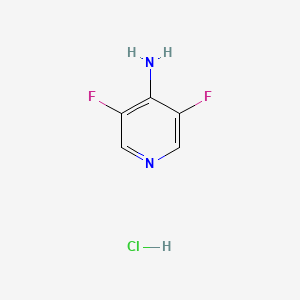

3,5-Difluoropyridin-4-aminehydrochloride

CAS No.:

Cat. No.: VC18233376

Molecular Formula: C5H5ClF2N2

Molecular Weight: 166.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5ClF2N2 |

|---|---|

| Molecular Weight | 166.55 g/mol |

| IUPAC Name | 3,5-difluoropyridin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H4F2N2.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,(H2,8,9);1H |

| Standard InChI Key | RNDSBKZLPDPEQV-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C=N1)F)N)F.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine core with strategic fluorine substitutions at positions 3 and 5, an amino group at position 4, and a hydrochloride counterion. This configuration confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The molecular formula C₅H₅ClF₂N₂ corresponds to a molar mass of 166.55 g/mol, with the following key identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 3,5-difluoropyridin-4-amine;hydrochloride |

| Canonical SMILES | C1=C(C(=C(C=N1)F)N)F.Cl |

| InChI Key | RNDSBKZLPDPEQV-UHFFFAOYSA-N |

| PubChem CID | 165598195 |

Solubility and Stability

The hydrochloride salt form significantly improves water solubility compared to the free base, facilitating its use in aqueous reaction conditions and biological assays. Stability under standard laboratory conditions (room temperature, inert atmosphere) is adequate for most applications, though prolonged exposure to moisture or light may necessitate specialized storage protocols.

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols for 3,5-Difluoropyridin-4-aminehydrochloride are proprietary, general routes involve sequential fluorination and amination of pyridine precursors. A related patent (CN106008329A) outlines a method for synthesizing 5-chloro-2,3-difluoropyridine, which shares mechanistic parallels . Key steps include:

-

Chlorination: Starting from 2-aminopyridine, chlorination yields 2-amino-3,5-dichloropyridine.

-

Diazotization and Sandmeyer Reaction: Treatment with sodium nitrite and hydrochloric acid generates intermediates, which undergo chlorination with thionyl chloride to produce trichloropyridine derivatives .

-

Fluorination: Substitution of chlorine with fluorine using cesium/potassium fluoride mixtures in sulfolane-dimethyl sulfoxide solvents at elevated temperatures (145–190°C) .

Adapting this methodology, the amino group at position 4 could be introduced via nucleophilic substitution or catalytic amination, followed by salt formation with hydrochloric acid.

Process Optimization

The patent emphasizes high yields (≥90%) and purity (≥99.8%) through precise temperature control and solvent selection . Similar optimization for 3,5-Difluoropyridin-4-aminehydrochloride would likely involve:

-

Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

-

Catalysts: Phase-transfer catalysts or metal complexes to enhance fluorination efficiency.

-

Purification: Recrystallization or chromatography to isolate the hydrochloride salt.

Comparative Analysis with Analogues

Fluorinated vs. Non-Fluorinated Aminopyridines

Research Frontiers and Challenges

Preclinical Development

Current studies focus on:

-

Structure-Activity Relationships (SAR): Modifying substituents to optimize receptor selectivity.

-

Toxicology Profiles: Assessing hepatotoxicity and CNS penetration.

-

Formulation Strategies: Designing prodrugs to enhance oral bioavailability.

Clinical Translation

Barriers include:

-

Synthetic Scalability: Transitioning from batch to continuous-flow processes.

-

Regulatory Hurdles: Demonstrating safety in animal models before Phase I trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume